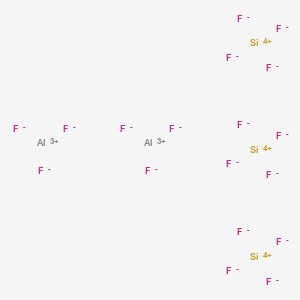

Fluoroaluminum silicate

Description

Properties

CAS No. |

17099-70-6 |

|---|---|

Molecular Formula |

Al2F18Si3 |

Molecular Weight |

480.19 g/mol |

IUPAC Name |

dialuminum;hexafluorosilicon(2-) |

InChI |

InChI=1S/2Al.3F6Si/c;;3*1-7(2,3,4,5)6/q2*+3;3*-2 |

InChI Key |

YOKYIYGYAGPUHG-UHFFFAOYSA-N |

SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4] |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.[Al+3].[Al+3] |

physical_description |

Nonahydrate: Solid; Soluble in water; [Merck Index] |

Synonyms |

fluoroaluminum silicate |

Origin of Product |

United States |

Synthetic Methodologies and Fabrication Techniques

Sol-Gel Synthesis Routes

The sol-gel method is a versatile low-temperature technique for producing high-purity, homogeneous glasses and ceramics. researchgate.netresearchgate.net It allows for precise control over the material's composition and microstructure at the nanoscale. scienceforecastoa.com This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For fluoroaluminum silicates, both non-hydrolytic and hydrolytic routes are employed.

The non-hydrolytic sol-gel (NHSG) route is a notable method for preparing fluoroaluminum silicate (B1173343) glasses, offering an alternative to traditional high-temperature melt-quenching. doaj.orgresearchgate.net This approach avoids the use of water, instead relying on reactions between metal halides and alkoxides or other oxygen donors. A key advantage of the NHSG method is its ability to produce materials with a high degree of homogeneity and uniform, nanometric particles. researchgate.net

In a typical NHSG synthesis of calcium-fluoroaluminosilicate glass, precursors such as aluminum chloride (AlCl₃) and silicon tetrachloride (SiCl₄) are reacted with sources of calcium and fluoride (B91410). researchgate.net The process often involves mixing the precursors in a non-aqueous solvent, followed by a period of aging and drying at relatively low temperatures, for instance, a week at 50°C, to yield a fine powder. researchgate.net This method facilitates the formation of a stable aluminosilicate (B74896) matrix. doaj.org

Hydrolytic sol-gel routes involve the hydrolysis and condensation of molecular precursors, typically metal alkoxides, in the presence of water and a catalyst, which can be either acidic or basic. nih.gov The pH of the reaction medium significantly influences the gelation kinetics and the resulting gel structure. mdpi.com

In an acid-catalyzed process, the hydrolysis reaction is rapid, leading to a network of weakly branched polymers. This results in gels with smaller particles and a dense network. mdpi.com Conversely, base-catalyzed hydrolysis is slower, promoting the formation of larger, more highly branched clusters, which then link together to form the gel. This typically results in gels with larger aggregates and pores. nih.govmdpi.com The choice between an acid or basic route allows for the tailoring of particle size, which can be controlled by adjusting parameters like pH, precursor concentration, solvent, reaction time, and temperature. scienceforecastoa.com

The selection and stoichiometric ratio of precursor materials are critical in determining the final composition and properties of the fluoroaluminum silicate. Common precursors include:

Aluminum sources: Aluminum chloride (AlCl₃), Aluminum fluoride (AlF₃), Aluminum phosphate (B84403) (AlPO₄) researchgate.net

Silicon source: Silicon tetrachloride (SiCl₄) researchgate.net

Fluoride sources: Calcium fluoride (CaF₂), Sodium fluoride (NaF), Aluminum fluoride (AlF₃) researchgate.net

The stoichiometry of these precursors directly impacts the leaching behavior and reactivity of the resulting glass. nih.govresearchgate.net For instance, the ratio of network-forming cations (like Si⁴⁺ and Al³⁺) to network-modifying cations (like Ca²⁺ and Na⁺) influences the stability and ion-release characteristics of the glass. nih.govresearchgate.net Studies have shown that the deviation of the leaching stoichiometry from the pure glass stoichiometry decreases as the relative content of monovalent and divalent network modifiers increases. nih.gov

Table 1: Common Precursors in this compound Synthesis

| Precursor | Chemical Formula | Role |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Aluminum Source |

| Silicon Tetrachloride | SiCl₄ | Silicon Source |

| Calcium Fluoride | CaF₂ | Calcium and Fluoride Source |

| Aluminum Fluoride | AlF₃ | Aluminum and Fluoride Source |

| Sodium Fluoride | NaF | Sodium and Fluoride Source |

| Aluminum Phosphate | AlPO₄ | Aluminum and Phosphate Source |

This table is based on information from reference researchgate.net.

Solid-State Reaction and High-Temperature Synthesis

Solid-state reaction, often involving high temperatures, is a more traditional method for synthesizing ceramic materials like this compound. This technique involves the intimate mixing of solid reactants, which are then heated to high temperatures to induce chemical reactions and phase transformations.

Thermal treatment is a crucial step in both sol-gel and solid-state synthesis to convert the precursor mixture into the desired crystalline or amorphous fluoroaluminosilicate material. This typically involves processes like calcination and heat treatment at specific temperatures and for set durations.

Following a non-hydrolytic sol-gel preparation, the resulting powder is often subjected to heat treatment. For example, a common regimen involves heating at 1,000°C for 4 hours. researchgate.net Thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA) are used to study the structural changes that occur during heating, revealing constant mass loss as the material transforms. researchgate.net

In solid-state synthesis, the process often starts with melting the raw materials at very high temperatures, such as 1250°C for one hour, followed by rapid quenching in water to form a glass frit. mdpi.com This frit is then pulverized and may undergo further low-temperature heat treatment (e.g., around 200°C) to fine-tune its reactivity and setting time. mdpi.com The sintering temperature significantly affects the final phases present in the material. For instance, in the synthesis of a fluorapatite (B74983) glass-ceramic from a fluoroaluminosilicate glass, diffraction peaks for the fluorapatite phase begin to appear at around 800°C and become well-defined after sintering at 900°C. ansto.gov.au

Table 2: Example Thermal Treatment Conditions

| Synthesis Stage | Temperature (°C) | Duration | Purpose | Reference |

|---|---|---|---|---|

| Post Sol-Gel Heat Treatment | 1000 | 4 hours | Structural Transformation | researchgate.net |

| Solid-State Melting | 1250 | 1 hour | Glass Formation | mdpi.com |

| Low-Temperature Heat Treatment | ~200 | N/A | Adjust Reactivity | mdpi.com |

| Sintering for Crystallization | 800-900 | 3 hours | Phase Formation | ansto.gov.au |

This table provides examples of thermal treatment conditions from various studies.

Fluxing agents are substances added to a ceramic batch to lower its melting or vitrification temperature. In the synthesis of fluoroaluminosilicate glasses, fluoride compounds often act as fluxing agents. biomedpharmajournal.org The presence of fluoride helps to decrease the fusion temperature during synthesis. biomedpharmajournal.org

The type and amount of fluxing agents can influence the structure and properties of the resulting glass. For example, studies on soda-lime scrap-glass as a fluxing agent have shown its potential to replace traditional fluxes like sodium feldspar (B12085585) in certain ceramic formulations. researchgate.net In the context of fluoroaluminosilicate glasses for dental cements, the incorporation of fluoride not only acts as a flux but also plays a crucial role in the material's therapeutic properties. biomedpharmajournal.orgresearchgate.net The amount of fluoride can affect the glass's reactivity, with an optimal content improving the mechanical properties of the final cement. researchgate.net

Advanced Fabrication Techniques

Advanced fabrication techniques for fluoroaluminosilicate compounds have been developed to enhance efficiency, control over material properties, and to produce materials with specific functionalities. These methods offer significant advantages over traditional high-temperature melting processes.

High-Throughput Synthesis Methodologies

While traditional melt-quenching is a common method for producing fluoroaluminosilicate glass, it can be energy and time-intensive, requiring temperatures of 1450°C or higher. cambridge.orggoogle.com Alternative methods that offer faster and more controlled synthesis are increasingly being explored.

The non-hydrolytic sol-gel method is an efficient process for producing fluoroaluminosilicate glass powders at significantly lower temperatures, around 110°C. scispace.comscielo.br This technique allows for precise reaction control and the use of stoichiometric amounts of reactants, which can reduce production costs compared to high-temperature fusion of oxides. scispace.comscielo.br The process involves reacting reagents like aluminum chloride (AlCl3), silicon tetrachloride (SiCl4), and various fluorides in an anhydrous solvent, which facilitates the formation of a homogeneous glass network at a low temperature. scispace.comscielo.br

For specialized applications such as high-power fiber lasers, a modified chemical vapor deposition (MCVD) all-gas-phase fabrication method has been utilized. researchgate.net This technique allows for the synthesis of fluoroaluminosilicate glass cores for optical fibers, demonstrating a high-throughput approach for creating materials with specific optical properties. researchgate.net

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for producing fluoroaluminosilicate glasses. mdpi.comresearchgate.net This technique utilizes microwave energy to directly heat the material, leading to faster processing times. mdpi.com

In one study, a calcium fluoroaluminosilicate glass (coded G 023) was successfully synthesized using a microwave melt-quench route and its properties were compared with glasses made by conventional melting (G 021 and G 022). mdpi.comresearchgate.net The research confirmed that microwave melting did not adversely affect the structure or properties of the resulting glass-ionomer cement. mdpi.comresearchgate.net This indicates that microwave synthesis is a viable and potentially more efficient method for producing these materials. researchgate.netrsc.org The primary advantage lies in the speed of the process, as microwave heating can significantly reduce the time required to reach the high temperatures needed for glass formation.

| Parameter | Conventional Melt-Quench | Microwave-Assisted Synthesis | Source |

| Process | Standard high-temperature melting followed by rapid cooling (quenching). | Use of microwave energy for rapid heating and melting. | mdpi.com, researchgate.net |

| Example Glass | G 021 (Ca:Zn), G 022 (Ca:Sr) | G 023 (Ca:Mg) | mdpi.com |

| Outcome | Effective for synthesis but typically more time and energy-consuming. | Did not alter the fundamental structure and properties of the cement. | mdpi.com, researchgate.net |

| Viability | Established, standard method. | Confirmed as a viable and efficient alternative for processing ionomer glasses. | mdpi.com, researchgate.net |

Control over Morphology and Particle Architecture

The morphology and architecture of fluoroaluminosilicate particles are critical determinants of the final properties of materials like dental cements, including their reactivity and mechanical strength. mdpi.commedcraveonline.com Control over these features is achieved through a combination of the initial synthesis method, post-synthesis processing, and careful selection of chemical composition.

The conversion of fluoroaluminosilicate glass into a glass-ceramic is often achieved through sintering, a process of heating glass powders to induce crystallization. nfmjournal.com The resulting microstructure, including the type and size of crystalline phases, is highly dependent on the sintering temperature and duration. For instance, studies have shown that sintering a fluoroaluminosilicate glass at different temperatures leads to the formation of various crystalline phases. ansto.gov.au The fluorapatite phase may begin to appear at around 800°C, with its diffraction peaks becoming well-defined at 900°C. ansto.gov.au At higher temperatures (1000-1100°C), other phases like mullite (B73837) and anorthite (B1171534) can form, which enhance the mechanical and thermal properties of the glass-ceramic. cambridge.orgcambridge.org

| Sintering Temperature | Observed Crystalline Phases | Effect on Material | Source |

| 700°C | Amorphous (no crystalline phases) | Glassy nature is maintained. | ansto.gov.au |

| 800°C | Fluorapatite (weak, broad peaks) | Initial formation of small fluorapatite crystallites. | ansto.gov.au |

| 900°C | Fluorapatite (well-defined peaks) | Increased crystallinity and definition of the fluorapatite phase. | ansto.gov.au |

| 1000 - 1100°C | Fluorapatite, Mullite, Anorthite | Formation of a multi-phase glass-ceramic with improved mechanical and thermal properties. | cambridge.org, cambridge.org |

Following the initial glass formation by melting, the material is typically in the form of a glass frit. ansto.gov.au To achieve the desired particle size for applications like dental cements, this frit is ground into a fine powder. ansto.gov.au High-energy ball milling is a common technique used for this purpose. ansto.gov.au The resulting particles often have an angular and irregular shape, which is characteristic of powders produced by this grinding technology. mdpi.com The particle size distribution is a crucial factor; for luting cements, a mean particle size of less than 15 micrometers is often required. mdpi.com

The chemical composition of the glass itself plays a fundamental role in determining the final architecture. The ratio of key components, such as the Al₂O₃/SiO₂ mass ratio, governs the cement-forming ability of the glass. mdpi.com Furthermore, substituting cations within the glass structure, for example, replacing calcium (Ca) with strontium (Sr) or zinc (Zn), has been shown to alter the reactivity of the glass and subsequently influence the setting characteristics and mechanical properties of the final cement. mdpi.com The fluorine content is also a critical parameter, as it can lower the cross-link density of the glass network. ansto.gov.au

| Glass Code | Key Compositional Feature | Processing Method | Mean Particle Size (µm) | Source |

| G 021 | Ca substituted with Zn (1:1) | Conventional Melt-Quench | 10.48 | mdpi.com |

| G 022 | Ca substituted with Sr (1:1) | Conventional Melt-Quench | 2.19 | mdpi.com |

| G 023 | Ca substituted with Mg (1:1) | Microwave Melt-Quench | 2.65 | mdpi.com |

Structural Elucidation and Advanced Characterization

Crystallographic Analysis Techniques

Crystallographic techniques are fundamental in determining the atomic arrangement within solid materials. For fluoroaluminum silicates, which can exist in both amorphous and crystalline forms, these methods are crucial for phase identification and detailed structural analysis.

X-ray Diffraction (XRD) is a primary analytical technique used to investigate the structure of fluoroaluminum silicate (B1173343) materials. It allows for the identification of crystalline phases, the study of crystallinity, and the determination of the material's physical and chemical characteristics. nih.gov The technique works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. carleton.edu The resulting diffraction pattern is unique to the specific crystalline structure. jkdhs.org

In the study of fluoroaluminum silicate glasses, XRD is instrumental in distinguishing between amorphous and crystalline states. scielo.br As-prepared or dried powders typically show a predominantly amorphous structure, confirming their glassy nature. scielo.br However, upon heat treatment at high temperatures, such as 1,000°C, these materials can undergo crystallization. The XRD patterns of heat-treated samples exhibit defined peaks that are characteristic of specific crystalline structures. For example, in some calcium-fluoroaluminosilicate systems, the anorthite (B1171534) (CaAl₂Si₂O₈) crystalline phase has been identified after thermal processing. scielo.br The analysis of these patterns allows researchers to identify the major crystalline products within the material. jkdhs.org

| Material State | Temperature | Observed Structure | Identified Crystalline Phase | Reference |

|---|---|---|---|---|

| Dried Powder | 50 °C | Predominantly Amorphous | N/A | scielo.br |

| Heat-Treated | 1,000 °C | Crystalline | Anorthite (CaAl₂Si₂O₈) | scielo.br |

Dynamic XRD studies involve monitoring the changes in the diffraction pattern of a material as a function of time, temperature, or other environmental variables. These studies are particularly insightful for understanding phase transitions in this compound. Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), can identify exothermic peaks at specific temperatures, which are characteristic of the glass crystallization temperature. scielo.br For instance, an exothermic peak observed at 932°C indicates a transition from an amorphous to a crystalline system. scielo.br By performing XRD analysis at temperatures below and above this transition point, the structural evolution of the material can be confirmed, validating the data obtained from thermal analysis. scielo.br This approach allows for a dynamic view of the material's structural changes during heating processes.

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise and detailed information about the internal lattice of a crystalline substance. carleton.edu Unlike powder XRD, which analyzes a polycrystalline sample, single-crystal XRD uses a single, well-ordered crystal. youtube.com This allows for the unambiguous determination of the unit cell dimensions, bond lengths, bond angles, and the specific positions of atoms within the crystal lattice. carleton.eduyoutube.com

For this compound compounds that can be synthesized as single crystals, this technique offers the potential for complete crystal structure solution and refinement. carleton.edu The interaction of monochromatic X-rays with the crystal produces a diffraction pattern based on Bragg's Law (nλ=2d sinθ). carleton.edu By rotating the crystal and collecting thousands of unique reflections, a three-dimensional model of the atomic arrangement can be constructed. carleton.eduyoutube.com This level of detail is crucial for understanding structure-property relationships in these materials.

Spectroscopic Investigation Methods

Spectroscopic methods probe the local environment of specific atoms, providing complementary information to the long-range order data from crystallographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for investigating the local structure of this compound glasses. By probing specific atomic nuclei, it provides data on coordination numbers, bonding environments, and the connectivity of the aluminosilicate (B74896) network.

Magic Angle Spinning (MAS) is a solid-state NMR technique that averages out anisotropic interactions, resulting in higher resolution spectra.

²⁷Al MAS-NMR: This technique is used to determine the coordination environment of aluminum atoms. In fluoroaluminosilicate glasses, aluminum is predominantly found in four-coordinate (AlO₄) sites. nih.govresearchgate.net However, in glasses with high fluorine content, an increasing proportion of five- and six-coordinate aluminum can be observed. nih.gov Advanced two-dimensional techniques, such as Triple-Quantum MAS (3QMAS), can be used to resolve crystallographically distinct tetrahedral Al sites, even when conventional MAS spectra are unresolved due to second-order quadrupolar broadening. berkeley.edunih.gov

| Coordination Number | Typical Chemical Shift (ppm) | Structural Unit | Reference |

|---|---|---|---|

| 4 | ~50 to 80 | [AlO₄] | researchgate.net |

| 5 | ~30 to 40 | [AlO₅] | berkeley.edu |

| 6 | ~0 to 10 | [AlO₆] | researchgate.net |

²⁹Si MAS-NMR: The ²⁹Si spectra provide detailed information about the silicate network structure. columbia.edu The chemical shifts are sensitive to the number of bridging oxygen atoms and the nature of the next-nearest neighbor atoms. In fluoroaluminosilicate systems, the spectra often indicate a structure where silicon atoms are connected to aluminum atoms through oxygen bridges. nih.gov Common structural units identified are Q³(3Al), representing a silicon atom with one non-bridging oxygen and three Si-O-Al linkages, and Q⁴(4Al), representing a silicon atom with four Si-O-Al bonds. nih.gov For example, a peak at -100 ppm can be attributed to Si atoms in a Q⁴ environment. scielo.br

| Structural Unit | Description | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Q³(mAl) | Silicon with 3 bridging oxygens, linked to 'm' Al atoms | Varies with 'm' | nih.gov |

| Q⁴(mAl) | Silicon with 4 bridging oxygens, linked to 'm' Al atoms | -90 to -110 | scielo.brnih.gov |

³¹P MAS-NMR: For fluoroaluminosilicate glasses that also contain phosphate (B84403), ³¹P MAS-NMR is used to probe the local environment of phosphorus. Studies have shown that phosphorus is typically present as Al-O-PO₃²⁻ type species, which suggests local charge compensation between Al³⁺ and P⁵⁺ within the glass structure. nih.gov

¹⁹F MAS-NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F is a powerful NMR probe. nsf.gov In fluoroaluminosilicate glasses, ¹⁹F MAS-NMR indicates the presence of various fluorine environments. Signals can be assigned to species such as F-Ca(n), F-Sr(n), and F-Na(n), where fluorine is surrounded by n next-nearest neighbor cations. nih.gov Furthermore, signals corresponding to Al-F-M(n) species are also observed, representing a fluorine atom bonded to aluminum, with a nearby metal cation (M) providing charge balance for the tetrahedral AlO₃F species. nih.gov The proportion of these Al-F-M(n) species tends to increase with higher fluorine content in the glass. nih.gov Importantly, these studies have found no evidence of Si-F bonds in any of the glasses investigated. nih.gov

Infrared and Raman Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecular bonds. When infrared radiation passes through a sample, specific frequencies are absorbed that correspond to the vibrational energies of the bonds present, creating a unique spectral "fingerprint." elsevierpure.com ATR is a sampling technique that allows for the analysis of solid or liquid samples with minimal preparation by bringing them into contact with a high-refractive-index crystal. mdpi.com

For this compound, FTIR/ATR spectroscopy is used to identify the characteristic vibrational modes of its constituent bonds. The natural this compound mineral topaz (B1169500) (Al₂(SiO₄)(F,OH)₂) serves as an excellent model. Its FTIR spectrum displays distinct absorption bands corresponding to Si-O, Al-O, Al-F, and O-H bonds.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3650 | O-H stretching vibration | mccrone.commeelis-bluetopaz.comresearchgate.net |

| ~1162 | Al-O-H bending mode | researchgate.net |

| ~950 | Si-O stretching modes | researchgate.net |

| ~870 | Shifted Si-O-H bonding peak | mccrone.com |

| ~628 | Al-O-Si bending vibrations | researchgate.net |

| ~550 | O-Si-O bending vibrations / Al-O stretching | researchgate.net |

| ~457 | Si-O-Si bending vibrations | researchgate.net |

These spectral features allow for the confirmation of the material's identity and can be used to study variations in composition, such as the ratio of fluoride (B91410) to hydroxide (B78521) ions. mindat.org

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light (Raman scattering). researchgate.net It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for analyzing the inorganic framework of materials like this compound.

Analysis of topaz reveals a series of sharp Raman peaks that characterize its crystal structure. The primary vibrations are associated with the SiO₄ tetrahedra and the Al(O,F)₆ octahedra.

| Raman Shift (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~937, 919 | Symmetric Si-O stretching modes of the SiO₄ tetrahedron | researchgate.netresearchgate.net |

| ~510-560 | Al-O stretching modes | jm-derochette.be |

| ~404, 455 | Bending modes of the SiO₄ tetrahedron | researchgate.net |

| ~335 | Other Si-O vibration modes | researchgate.net |

| ~325 | Al-F stretching modes | meelis-bluetopaz.com |

| ~244-294 | Translational modes of the SiO₄ tetrahedra (lattice vibrations) | researchgate.net |

Raman spectroscopy can effectively distinguish this compound from other minerals and can be used to study structural disorder and the effects of impurities or irradiation on the crystal lattice. meelis-bluetopaz.com

Photoemission Spectroscopy

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. lehigh.edu The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is unique to each element and is sensitive to the element's oxidation state and local chemical environment.

For this compound, XPS provides a direct method to:

Confirm Elemental Composition: Identify the presence of Al, Si, O, and F on the material's surface.

Determine Chemical States: Small shifts in the binding energies (chemical shifts) of the Al 2p, Si 2p, O 1s, and F 1s peaks can distinguish between different bonding environments. For example, the O 1s spectrum can often be resolved into components corresponding to bridging and non-bridging oxygens. elsevierpure.com

Quantify Surface Stoichiometry: The relative intensities of the photoelectron peaks can be used to determine the surface atomic concentrations of the constituent elements.

| Core Level | Typical Binding Energy (eV) | Information Provided |

|---|---|---|

| Al 2p | ~74-75 | Confirms presence of aluminum; shifts indicate coordination (e.g., tetrahedral vs. octahedral). |

| Si 2p | ~102-103 | Confirms presence of silicon; shifts reflect the nature of the SiO₄ network. |

| O 1s | ~531-533 | Can be deconvoluted to distinguish bridging (e.g., Si-O-Si, Si-O-Al) from non-bridging oxygen environments. |

| F 1s | ~685-687 | Confirms presence of fluorine; shifts can indicate bonding to Al vs. other cations. |

Note: Absolute binding energy values can vary slightly depending on instrument calibration and charge correction methods. The data presented are representative values for aluminosilicate and fluoride-containing materials. elsevierpure.comgia.edu

X-ray Photoemission Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.orgmdpi.comlehigh.edu In the analysis of materials like this compound, XPS provides critical insights into the surface chemistry, which can differ significantly from the bulk composition and can influence the material's interaction with its environment.

The binding energies of the core electrons are characteristic of each element. Small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. lehigh.edu For fluoroaluminum silicates, XPS can be used to distinguish between different bonding arrangements of aluminum, silicon, oxygen, and fluorine on the surface.

In studies of related aluminum fluoride compounds, distinct binding energies for the Al 2p peak have been observed, which can be correlated with the local geometric structure of the Al³⁺ sites. For instance, theoretical calculations for α- and β-AlF₃ have shown that different surface Al³⁺ sites can contribute to Al 2p binding energy peaks at approximately 77.1 eV and 76.1 eV, respectively. The F 1s binding energy in these materials is typically observed around 686.7 eV. researchgate.net Analysis of leucite-reinforced feldspathic ceramics, which are also silicate-based materials, has revealed a silica-rich surface layer, identified by the relative atomic concentrations of elements like silicon, aluminum, oxygen, potassium, and sodium. nih.gov

For aluminosilicate glasses, XPS has been instrumental in identifying and quantifying non-bridging oxygen atoms, which are indicative of the degree of polymerization of the silicate network. lehigh.edu The analysis of the O 1s and Si 2p core level spectra can reveal subtle changes in the glass structure. nih.gov While specific XPS data for this compound is not extensively documented in publicly available literature, the principles derived from the analysis of its constituent components and similar materials provide a framework for its characterization. The surface of this compound is expected to be analyzed for the atomic concentrations of Al, Si, O, and F to determine its surface stoichiometry and to identify the chemical states of these elements through their binding energy shifts.

Ultraviolet Photoemission Spectroscopy (UPS) for Electronic Structure and Surface Interactions

Ultraviolet Photoemission Spectroscopy (UPS) is a powerful technique for probing the electronic structure of the valence band of solids. universallab.orgpsu.edu By using a low-energy ultraviolet photon source, typically a helium discharge lamp, UPS excites the emission of valence electrons from the near-surface region of a material (approximately 1 nm). psu.edu The kinetic energy of these emitted photoelectrons is analyzed to provide information about the density of states in the valence band, the work function, and the ionization potential of the material. universallab.orgpsu.edu

The primary applications of UPS include:

Determining the Valence Band Maximum (VBM): This is the highest occupied energy state below the Fermi level and is a crucial parameter for understanding the electronic properties of semiconductors and insulators. psu.edu

Measuring the Work Function (Φ): The work function is the minimum energy required to remove an electron from the surface of a solid to a point in the vacuum immediately outside the surface. universallab.org

Characterizing Surface Adsorption and Reactions: UPS is highly sensitive to changes in the surface electronic structure that occur upon the adsorption of molecules, making it a valuable tool for studying surface chemistry and interactions. universallab.org

While XPS provides information on the core-level electrons and is used for elemental and chemical state analysis, UPS focuses on the valence electrons, which are directly involved in chemical bonding and determine the material's electronic and optical properties. universallab.org The analysis of UPS spectra can be more complex than that of XPS spectra due to the influence of the final density of states and the potential for overlapping features from different valence orbitals. ucl.ac.uk

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. researchgate.net XAS is element-specific and can be applied to crystalline and amorphous materials, making it particularly useful for studying glasses and disordered systems. mdpi.com The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comyoutube.com

X-ray Absorption Near-Edge Structure (XANES) The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination chemistry of the absorbing atom. researchgate.net The shape and position of the absorption edge are sensitive to the local electronic structure and the geometry of the first coordination shell. researchgate.net For this compound, XANES at the Al K-edge and Si K-edge could be used to determine the coordination number and symmetry of aluminum and silicon atoms (e.g., tetrahedral vs. octahedral coordination for aluminum).

Extended X-ray Absorption Fine Structure (EXAFS) The EXAFS region consists of oscillations in the absorption coefficient at energies above the absorption edge. These oscillations result from the scattering of the outgoing photoelectron by neighboring atoms. mdpi.com Analysis of the EXAFS signal can provide quantitative information about the number, type, and distance of neighboring atoms in the local environment of the absorbing atom. kent.ac.uk In the context of this compound, EXAFS could be used to determine the bond lengths of Al-O, Si-O, and Al-F pairs and the coordination numbers of Al and Si.

Studies on silicate glasses have demonstrated the power of XAS in elucidating the structural environments of various cations. For example, in aluminosilicate glasses, Al has been shown to occur in tetrahedral coordination. researchgate.net XAS studies of fluoride salts have also been used to probe the local electronic structure and coordination environment. escholarship.org While specific XAS data for this compound is not widely published, the application of this technique would provide detailed insights into its short-range atomic structure.

| Technique | Information Obtained | Application to this compound |

| XANES | Oxidation state, coordination geometry | Determine coordination of Al (e.g., tetrahedral, octahedral) and Si. |

| EXAFS | Bond distances, coordination numbers, types of neighboring atoms | Measure Al-O, Si-O, Al-F bond lengths and coordination numbers. |

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic structure of materials by analyzing the light emitted after excitation with photons. aps.org When a material absorbs photons, electrons are excited to higher energy states. The subsequent radiative decay of these electrons back to lower energy states results in the emission of light, or photoluminescence. aps.org The PL spectrum provides information about the energy levels, defect states, and recombination mechanisms within the material. aps.org

In the context of undoped silicate and aluminosilicate materials, intrinsic luminescence can be observed, which is often related to structural defects or the local environment of the constituent atoms. For example, studies on undoped alkali-niobate aluminosilicate glasses have shown intense visible emission under UV excitation, which is associated with charge transfer transitions involving the oxygen and niobium ions. mdpi.comnih.govresearchgate.net The characteristics of this emission, such as its intensity and the position of the emission peak, are sensitive to the composition and structure of the glass. nih.gov

While specific photoluminescence studies on undoped this compound are not extensively reported, it is expected that its PL properties would be influenced by:

The Aluminosilicate Network: The connectivity and bond angles of the SiO₄ and AlO₄ tetrahedra can create localized states that may act as luminescence centers.

The Presence of Fluorine: Fluorine can modify the glass network and influence the nature and concentration of defects, which in turn can affect the photoluminescence properties.

Impurities and Defects: Trace impurities or point defects, such as oxygen vacancies or non-bridging oxygen atoms, can act as radiative recombination centers.

A typical PL study would involve measuring the emission spectrum at a fixed excitation wavelength and the excitation spectrum by monitoring a specific emission wavelength. The data obtained can help to identify the energy levels involved in the luminescence process and to understand the influence of the material's structure on its optical properties.

| Parameter | Information Provided |

| Emission Spectrum | Energy of emitted photons, revealing information about the electronic transitions and defect states. |

| Excitation Spectrum | Efficiency of different photon energies in producing luminescence, indicating the absorption bands responsible for the emission. |

| Luminescence Lifetime | The time it takes for the luminescence intensity to decay, providing insights into the recombination mechanisms (radiative vs. non-radiative). |

| Quantum Yield | The ratio of emitted photons to absorbed photons, quantifying the efficiency of the luminescence process. |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a sample. azom.com It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the interaction of the electrons with the sample. azom.com The most common signals detected are secondary electrons, which produce images of the surface topography, and backscattered electrons, which provide contrast based on the atomic number of the elements in the sample. azom.com

SEM is widely used in materials science to characterize the morphology, microstructure, and particle size of powders, ceramics, and other solid materials. azom.comnih.gov In the study of this compound, SEM can provide valuable information about:

Particle Shape and Size Distribution: For this compound powders, SEM can reveal the morphology of the individual particles (e.g., spherical, irregular, angular) and their size distribution. researchgate.net

Surface Texture and Porosity: High-magnification SEM images can show the fine details of the surface texture, including roughness, the presence of pores, and any surface features resulting from the synthesis process. nih.govnih.gov

Microstructure of Ceramics: For sintered this compound ceramics, SEM can be used to examine the grain structure, grain boundaries, porosity, and the presence of any secondary phases. nih.govresearchgate.net

In a study on calcium-fluoroaluminosilicate glass fillers for dental composites, SEM was used to measure the morphology of the glass particles. researchgate.net The images provided a high-magnification view that was helpful in characterizing the prepared glasses. researchgate.net The analysis of the microstructure of ceramic materials is crucial as it often dictates their mechanical and physical properties. azom.com For example, the grain size and distribution in a ceramic can be quantified from SEM images with material contrast. azom.com

| SEM Analysis | Information Obtained |

| Secondary Electron Imaging | Topographical information, including surface morphology, particle shape, and texture. |

| Backscattered Electron Imaging | Compositional contrast, highlighting areas with different average atomic numbers. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition of the sample, often used in conjunction with SEM for chemical microanalysis. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. nih.gov TEM can provide much higher resolution images than SEM, allowing for the visualization of features at the nanoscale. nih.gov In addition to imaging, TEM can also be used to obtain electron diffraction patterns, which provide information about the crystalline structure of the material. nih.govwikipedia.orggovinfo.gov

For the characterization of this compound, TEM can be employed to investigate:

Crystalline Structure and Defects: High-resolution TEM (HRTEM) can be used to visualize the atomic lattice of crystalline phases within the material. nih.gov This allows for the identification of the crystal structure, as well as the characterization of any crystal defects such as dislocations, stacking faults, or grain boundaries.

Nanoparticle Characterization: If the this compound is in the form of nanoparticles, TEM can be used to determine their size, shape, and crystallinity.

Phase Identification: Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can be used to identify the crystalline phases present in the sample by measuring the lattice parameters. wikipedia.org

Amorphous vs. Crystalline Nature: TEM can distinguish between amorphous and crystalline regions within the material. Amorphous materials will produce diffuse rings in the diffraction pattern, while crystalline materials will produce a pattern of sharp spots.

While specific TEM studies focused solely on this compound are not widely available, the technique has been used to characterize related aluminosilicate materials. For instance, TEM has been used to study the physicochemical properties of natural feldspar (B12085585) and mica, which are aluminosilicates. researchgate.net In the context of materials science, TEM is a standard tool for evaluating the quality of crystals and understanding their growth mechanisms. nih.gov

| TEM Technique | Information Provided |

| Bright-Field/Dark-Field Imaging | Provides contrast based on diffraction, allowing for the visualization of grains, phases, and defects. |

| High-Resolution TEM (HRTEM) | Images the atomic lattice, revealing crystal structure and defects at the atomic scale. |

| Selected Area Electron Diffraction (SAED) | Provides diffraction patterns from a selected area of the sample for crystal structure and phase identification. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Can be coupled with TEM to provide elemental analysis at the nanoscale. |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. biomatj.com For fluoroaluminum silicates, these methods are crucial for determining thermal stability, phase transitions, and decomposition behavior. biomatj.com

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. mdpi.com In the analysis of aluminosilicate compounds, TGA reveals distinct stages of mass loss corresponding to different physical and chemical processes.

A typical TGA curve for an as-synthesized aluminosilicate mesophase often shows the following events:

Below 150°C: A mass loss attributed to the desorption of physisorbed water or residual solvents. researchgate.net

200°C to 500°C: A significant mass loss corresponding to the decomposition and removal of organic components, such as surfactants (e.g., cetyltrimethylammonium ions) used during synthesis. researchgate.net

Above 200°C (for calcined samples): A smaller mass loss may be observed, which is due to the dehydroxylation of the aluminosilica framework. researchgate.net

The technique can also be used to determine the relative proportions of organic and inorganic components within a composite material. researchgate.net TGA results for Calcium-Fluoroaluminosilicate Glass have shown it to possess good thermal stability. researchgate.net

Table 1: TGA Mass Loss Events in Aluminosilicate Materials

| Temperature Range | Event | Description | Source |

|---|---|---|---|

| <150°C | Desorption | Loss of physically adsorbed water and/or residual solvents. | researchgate.net |

| 200°C - 500°C | Decomposition | Removal of organic surfactants used in synthesis. | researchgate.net |

| >200°C | Dehydroxylation | Loss of hydroxyl groups from the aluminosilicate structure in calcined samples. | researchgate.net |

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are techniques used to measure changes in a material's properties with temperature, including phase transitions, melting, and crystallization. biomatj.com DSC measures the heat flow into or out of a sample, allowing for the detection of transitions such as melts, glass transitions, and curing events. wisc.edu DTA has been employed to determine the temperature increases that occur during the setting of dental materials, including silicates and glass ionomers. nih.gov

For fluoroaluminosilicate glasses, these techniques provide critical data on their thermal behavior. In studies of Calcium-Fluoroaluminosilicate Glass, DTA has shown that both the glass transition temperature (Tg) and the crystallization temperature (Tc) decrease as the content of Calcium Fluoride (CaF2) increases. researchgate.net For more complex silicate glasses, Temperature-Modulated DSC (TM-DSC) is a valuable tool that can separate overlapping thermal transitions and improve sensitivity, aiding in the determination of transition temperatures and heat capacity. arxiv.orgscispace.com

Table 2: Effect of CaF₂ Content on Thermal Properties of Calcium-Fluoroaluminosilicate Glass

| Parameter | Effect of Increasing CaF₂ Content | Analytical Technique | Source |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Decreases | DTA | researchgate.net |

| Crystallization Temperature (Tc) | Decreases | DTA | researchgate.net |

Thermography is a non-contact imaging technique that detects infrared radiation emitted from an object to create a two-dimensional map of its surface temperature. nih.govmdpi.com The technology relies on capturing and analyzing thermal data, where temperature differences can be visualized in an image called a thermogram. nih.govnipne.ro While direct studies on this compound are not prevalent, the technique is widely applied to related materials like silica (B1680970)/phenolic composites to assess heat transfer properties. researchgate.net

The principle behind thermography is that pathological or chemical processes can generate heat, altering the surface temperature. nih.govnipne.ro This allows for the monitoring of thermal dynamics. For example, infrared thermal imaging has been used to map the local surface temperature dynamics of fused silica under laser irradiation to understand energy deposition and diffusion. osti.gov This method could be applied to this compound to study its thermal conductivity, map temperature distributions during curing or setting reactions, and identify areas of localized heating due to structural or chemical changes.

Elemental and Compositional Analysis

X-ray Fluorescence (XRF) spectrometry is a powerful, non-destructive analytical technique used for the routine elemental analysis of rocks, minerals, and glasses. carleton.edu It is a standard method for determining the bulk chemical composition of major and trace elements in silicate and aluminosilicate materials. researchgate.netrigaku.com

The fundamental principle of XRF involves irradiating a sample with a high-energy X-ray beam. carleton.edu This causes atoms in the sample to eject inner-shell electrons. The resulting vacancies are filled by outer-shell electrons, a process that releases energy in the form of secondary, fluorescent X-rays. carleton.edu The energy of these emitted X-rays is characteristic of each element, and their intensity is proportional to the element's concentration. carleton.edu

For accurate analysis of silicate materials, which can be heterogeneous, a fusion method is often employed for sample preparation. rigaku.com This involves dissolving the sample in a flux (e.g., a lithium borate (B1201080) salt) and casting it into a homogeneous glass disc, which eliminates mineralogical and particle size effects. rigaku.com XRF is noted for its precision and speed compared to traditional wet chemical methods. osti.gov Wavelength dispersive X-ray fluorescence (WDXRF) spectrometers are commonly used, offering high spectral resolution and sensitivity. rigaku.com

Table 3: Typical Oxides Quantified by XRF in Aluminosilicate Analysis

| Oxide | Chemical Formula |

|---|---|

| Silicon Dioxide | SiO₂ |

| Aluminum Oxide | Al₂O₃ |

| Iron(III) Oxide | Fe₂O₃ |

| Calcium Oxide | CaO |

| Magnesium Oxide | MgO |

| Sodium Oxide | Na₂O |

| Potassium Oxide | K₂O |

Note: This table represents common oxides found in aluminosilicates; specific compositions of this compound would also include fluorine, which can be analyzed by XRF.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Distribution

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique coupled with scanning electron microscopy (SEM) used to determine the elemental composition of a sample. nih.govresearchgate.net In the characterization of this compound, EDS is employed to identify the constituent elements and to visualize their spatial distribution across the material's surface. When the electron beam of an SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. The vacancy is filled by an electron from a higher energy shell, and the excess energy is released as an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted.

The primary application of EDS for this compound is to confirm the presence and map the distribution of key elements such as Aluminum (Al), Silicon (Si), Fluorine (F), and Oxygen (O), as well as other intentionally added elements like Calcium (Ca), Sodium (Na), or Phosphorus (P) that modify the material's properties. nih.govresearchgate.net The technique provides semi-quantitative data on the elemental composition, often expressed as weight percent (wt%) or atomic percent (at.%).

Elemental mapping generates images that show the distribution of each element over a selected area of the sample. thermofisher.combruker.com For this compound, these maps are crucial for assessing the homogeneity of the glass matrix. For instance, EDS mapping can reveal whether fluorine and aluminum are evenly distributed or if they form distinct phases or clusters within the silicate network. researchgate.net In studies of bioactive glasses, EDS mapping can also track the distribution of elements like calcium and phosphorus on the material's surface after immersion in simulated body fluid, providing insights into its bioactivity. researchgate.net

Below is a representative data table illustrating typical EDS analysis results for a this compound glass used in a dental restorative material.

| Element | Symbol | Atomic % | Weight % |

|---|---|---|---|

| Oxygen | O | 55.8 | 42.1 |

| Silicon | Si | 18.5 | 24.5 |

| Aluminum | Al | 10.2 | 13.0 |

| Calcium | Ca | 8.5 | 16.0 |

| Fluorine | F | 7.0 | 4.4 |

Inductively Coupled Plasma (ICP) Techniques

ICP-Mass Spectrometry (ICP-MS) for Trace Element Analysis and Speciation

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical method capable of detecting metals and non-metals at minute concentrations, often down to parts-per-trillion levels. youtube.comnih.gov The technique combines a high-temperature ICP source to ionize atoms in a sample with a mass spectrometer to separate and quantify the ions. For this compound materials, ICP-MS is invaluable for determining the presence and concentration of trace elements, which can be impurities from raw materials or dopants added to confer specific properties.

The analysis of silicate matrices by ICP-MS requires complete dissolution of the sample, often using strong acids like hydrofluoric acid (HF). nih.govresearchgate.net However, this can lead to the loss of volatile species, such as certain silicon compounds, which must be carefully managed to ensure accuracy. mdpi.com One method involves the precipitation of silicon as sodium fluorosilicate (Na₂SiF₆) to remove the bulk silicon matrix, which can cause interferences in the analysis of other trace elements. umass.edu

ICP-MS is also a powerful tool for speciation analysis, which is the identification and quantification of the different chemical forms of an element in a sample. nih.govthermofisher.com When coupled with a separation technique like ion chromatography (IC), IC-ICP-MS can determine the different ionic forms of elements released from a this compound glass into an aqueous environment. This is particularly relevant for assessing the biocompatibility and therapeutic effects of materials used in dental and medical applications.

The table below shows hypothetical results from an ICP-MS analysis of a high-purity this compound glass, demonstrating its capability to quantify ultra-trace impurities.

| Trace Element | Symbol | Concentration (µg/g) | Detection Limit (µg/g) |

|---|---|---|---|

| Lead | Pb | 0.85 | 0.01 |

| Cadmium | Cd | <0.005 | 0.005 |

| Arsenic | As | 0.21 | 0.02 |

| Uranium | U | 0.04 | 0.001 |

| Thorium | Th | 0.09 | 0.001 |

ICP-Optical Emission Spectroscopy (ICP-OES) for Elemental Quantification

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a robust and widely used technique for the quantitative determination of elemental composition. unine.chresearchgate.net Like ICP-MS, it uses an argon plasma to excite atoms to higher energy levels. As these atoms relax, they emit light at characteristic wavelengths. An optical spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of the element in the sample.

ICP-OES is particularly well-suited for quantifying major and minor elements in this compound glasses, with typical detection limits in the parts-per-billion to parts-per-million range. unine.ch It is less sensitive than ICP-MS but is often more tolerant of samples with high salt content and is subject to fewer complex spectral interferences. youtube.com

A key application of ICP-OES in the study of fluoroaluminum silicates is the analysis of ion release kinetics. pafmj.org For example, in dental glass ionomer cements, the release of fluoride, aluminum, calcium, and strontium ions into an aqueous environment is critical to their therapeutic function. By measuring the concentration of these ions in a solution over time, ICP-OES provides quantitative data on the material's leaching behavior. pafmj.org Research has shown that surface treatments, such as acid washing, can significantly alter the release profiles of these ions. pafmj.org

The following table presents data from a study on ion release from a raw and an acid-washed this compound glass after 24 hours in deionized water, as quantified by ICP-OES. pafmj.org

| Ion | Raw Glass (µg/mL) | Acid-Washed Glass (µg/mL) |

|---|---|---|

| Fluoride (F⁻) | 15.2 | 25.8 |

| Aluminum (Al³⁺) | 1.8 | 3.1 |

| Strontium (Sr²⁺) | 8.5 | 5.4 |

| Calcium (Ca²⁺) | 6.3 | 3.9 |

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula based on its exact mass. While more commonly applied to organic molecules, its principles are applicable to the characterization of inorganic compounds and clusters. In the context of this compound, HRMS could theoretically be used to analyze ionic fragments or clusters from the glass network. This can provide insights into the short- and medium-range atomic ordering within the amorphous structure.

Techniques like Secondary Ion Mass Spectrometry (SIMS) combined with a high-resolution analyzer (such as a time-of-flight or Orbitrap analyzer) could be used to probe the surface of the material. By bombarding the surface with a primary ion beam, secondary ions (atomic and molecular fragments) are ejected and can be analyzed with high mass accuracy. This would allow for the differentiation of ionic clusters with very similar nominal masses, such as Si₂O₂F₃⁻ vs. AlSiOF₅⁻, helping to elucidate the specific bonding environments of fluorine within the aluminosilicate network. Such detailed structural information is complementary to data obtained from techniques like solid-state NMR.

Surface Area and Porosity Analysis (e.g., BET Theory)

The surface area and porosity of a material are critical physical properties that influence its behavior in applications such as catalysis, adsorption, and as a bioactive material. intertek.com The Brunauer-Emmett-Teller (BET) theory is the most common method used to determine the specific surface area of solid and porous materials. lucideon.com The technique involves the adsorption of an inert gas, typically nitrogen, onto the material's surface at cryogenic temperatures (77 K). intertek.com By measuring the amount of gas adsorbed at various pressures, a monolayer capacity can be calculated, which is then used to determine the total surface area.

For this compound materials, BET analysis provides quantitative data on their surface texture. A high surface area may enhance the reactivity of the glass, for example, by promoting faster ion exchange with the surrounding environment in bioactive applications. intertek.com

Further analysis of the gas adsorption isotherm, using models such as the Barrett-Joyner-Halenda (BJH) method, can yield information about the pore size distribution and total pore volume. lucideon.com This is particularly relevant for mesoporous (pore size 2-50 nm) and microporous (<2 nm) fluoroaluminum silicates designed for specific applications. mahidol.ac.th The characterization of porosity is essential for understanding how fluids and biological entities interact with the material.

The data table below shows typical results from a BET and BJH analysis of a synthesized mesoporous aluminum silicate powder, illustrating the type of information obtained from this analysis. researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| BET Specific Surface Area | 450.7 | m²/g |

| BJH Adsorption Cumulative Pore Volume | 0.68 | cm³/g |

| BJH Adsorption Average Pore Diameter | 6.0 | nm |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Approaches for Electronic Structure

Quantum mechanical methods are fundamental to understanding the electronic structure of materials, which in turn governs their chemical and physical properties. opticsjournal.net These approaches solve the Schrödinger equation to provide detailed information about electron distribution and energy levels. opticsjournal.net

Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of atoms, molecules, and solids. scispace.comnih.gov It is based on the principle that the total energy of a system is a functional of its electron density. scispace.com DFT calculations can be used to optimize molecular structures, predict reaction mechanisms, and analyze material properties. opticsjournal.netrsc.org

In the context of fluoroaluminum silicates, DFT can elucidate the nature of the bonding between aluminum, silicon, fluorine, and oxygen atoms. For instance, DFT studies on silica (B1680970) and aluminosilicate (B74896) surfaces have been used to investigate the adsorption of various molecules, providing insights into surface reactivity. rsc.orgresearchgate.netatlantis-press.com First-principles DFT calculations have been employed to determine the most stable adsorption sites for atoms on silica surfaces, revealing that the adsorption energy is influenced by the local atomic environment. atlantis-press.com The addition of aluminum to the silica structure can further modify the electronic properties and adsorption energies. atlantis-press.com

The electronic structure principles derived from DFT help in understanding concepts like electronegativity and chemical reactivity, which are crucial for predicting how fluoroaluminum silicates will interact with their environment. scispace.com

Molecular Dynamics Simulations for Dynamic Processes

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of materials over time. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, providing insights into processes such as diffusion, phase transitions, and structural rearrangements. researchgate.netacs.org

MD simulations have been successfully applied to study fluoroaluminosilicate glasses. researchgate.netosti.gov These simulations are particularly useful for understanding the complex mechanisms of phase separation and nanocrystal formation within the glass matrix. researchgate.net For example, MD studies have shed light on the structural origins of BaF₂ nanocrystal formation in phase-separated fluoroaluminosilicate glass, which is important for the design of glass-ceramics for luminescence applications. opticsjournal.netresearchgate.net

Simulations can reveal how the composition of the glass, such as the concentration of fluorine and the presence of different cations, influences the atomic-level interactions and dynamics that drive phase separation. researchgate.netosti.gov Researchers have used MD to investigate the effect of substituting CaO for Na₂O on fluorine retention in aluminosilicate glasses, finding that fluorine has a higher preference to bond with Ca²⁺ than Na⁺. osti.gov

The following table summarizes key parameters and findings from MD simulations of fluoroaluminosilicate systems.

| System | Simulation Focus | Key Findings |

| Ba²⁺ and La³⁺ containing fluoroaluminosilicate glasses | Phase separation and nanocrystal formation | Fluoride (B91410) phase separation was observed in all simulated samples, providing insights into the structural origins of nanocrystal formation. researchgate.net |

| Fluoride containing aluminosilicate nuclear waste glasses | Fluorine incorporation and retention | Fluorine shows a higher preference for bonding to Ca²⁺ over Na⁺, suggesting a strategy to improve fluorine retention in the glass. osti.gov |

| Eu-doped fluorosilicate glass-ceramics | Design of spectral conversion materials | MD simulations guided the design of glass-ceramics with high transparency and photoluminescence by optimizing the local environment of Eu²⁺ ions. bohrium.com |

These simulations provide a virtual laboratory to explore the structure-property relationships in fluoroaluminum silicate (B1173343) materials, aiding in the rational design of new materials with desired functionalities. researchgate.net

Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich, BET, DFT)

Adsorption isotherm models are mathematical equations used to describe the equilibrium relationship between the amount of a substance adsorbed onto a solid surface and its concentration in the surrounding fluid at a constant temperature. ku.ac.ke These models are crucial for understanding and predicting the performance of materials in applications such as water purification and catalysis.

Langmuir Isotherm: The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. d-nb.inforesearchgate.net

Freundlich Isotherm: The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. d-nb.inforesearchgate.net

Brunauer-Emmett-Teller (BET) Isotherm: The BET model extends the Langmuir theory to multilayer adsorption and is widely used to determine the specific surface area of porous materials. ddni.roresearchgate.net

Density Functional Theory (DFT) based models: These models provide a more detailed description of the adsorption process by considering the molecular interactions between the adsorbate and the adsorbent surface.

Studies on the removal of fluoride from aqueous solutions using various aluminosilicate-based adsorbents have shown that the adsorption data can often be well-described by the Langmuir and Freundlich models. ku.ac.ked-nb.inforesearchgate.net For instance, the adsorption of fluoride on hydrothermally treated aluminosilicate clay has been shown to fit both Langmuir and Freundlich isotherms, suggesting a complex adsorption process involving both monolayer and heterogeneous surface adsorption. researchgate.net

The following table presents representative parameters from adsorption isotherm modeling for fluoride on aluminosilicate-based materials.

| Adsorbent | Isotherm Model | q_max (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | R² |

| Nano γ-alumina | Langmuir | 26.35 | 0.836 | - | - | >0.99 |

| Nano γ-alumina | Freundlich | - | - | 12.5 | 3.03 | >0.99 |

| Siliceous Mineral (M1) | Langmuir | 12.4 | - | - | - | 0.9991 |

| Siliceous Mineral (M1) | Freundlich | - | - | - | - | 0.9934 |

| La(III)-modified zeolite (303 K) | Langmuir | 20.83 | - | - | - | 0.978 |

| La(III)-modified zeolite (303 K) | Freundlich | - | - | - | - | 0.902 |

| Al³⁺-modified bentonite (B74815) clay | Langmuir | - | - | - | - | 0.97 |

| Al³⁺-modified bentonite clay | Freundlich | - | - | - | - | 0.96 |

| Hydrothermally treated aluminosilicate clay | Langmuir & Freundlich | 1.75 | - | - | - | 0.98 |

Data compiled from various sources on fluoride adsorption on aluminosilicate materials. ku.ac.ked-nb.inforesearchgate.netcsu.edu.cnresearchgate.net

These models are essential tools for evaluating the adsorption capacity and efficiency of fluoroaluminum silicate materials for various applications.

Reaction Kinetics Modeling (e.g., Arrhenius, Avrami–Erofeev models)

Reaction kinetics modeling is used to understand the rates and mechanisms of chemical reactions. For solid-state transformations, such as those that can occur in fluoroaluminum silicates during synthesis or thermal treatment, models like the Arrhenius and Avrami–Erofeev equations are particularly relevant.

The Arrhenius equation describes the temperature dependence of reaction rates. It relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). researchgate.net

The Avrami–Erofeev model is used to describe the kinetics of solid-state reactions, including crystallization and phase transformations. acs.org It considers the nucleation and growth of new phases and is often applied to processes like the hydrothermal synthesis of zeolites. acs.orgacs.org The model is expressed as:

α = 1 - exp(-kt)ⁿ

where α is the fraction of material transformed, k is the rate constant, t is time, and n is the Avrami exponent, which provides insight into the dimensionality of the crystal growth. acs.org

Kinetic studies of the synthesis and modification of aluminosilicate zeolites have successfully employed these models. For example, the Avrami–Erofeev model has been used to analyze the kinetics of the assembly-disassembly-organization-reassembly (ADOR) process in zeolites, revealing that the Avrami exponent 'n' can indicate the dimensionality of the growth process. acs.org An 'n' value of 3 suggests three-dimensional growth, while values of 2 and 1 correspond to two- and one-dimensional growth, respectively. acs.org

The following table provides an example of kinetic parameters obtained from the Avrami-Erofeev model for the rearrangement of a germanosilicate zeolite, which serves as an analogue for understanding potential transformations in fluoroaluminum silicates.

| Reaction Temperature (°C) | Avrami Exponent (n) | Rate Constant (k, min⁻¹) | Dimensionality of Growth |

| 100 | 3 | - | Three-dimensional |

| 92 | 2 | 0.405 | Two-dimensional |

| 85 | 2 | - | Two-dimensional |

| 81 | 2 | - | Two-dimensional |

| 77 | 2 | - | Two-dimensional |

| 70 | 2 | - | Two-dimensional |

| 100 (with fresh water) | 1 | 0.405 | One-dimensional |

Data adapted from a study on the ADOR synthesis of zeolites. acs.org

These kinetic models are invaluable for optimizing the synthesis conditions of this compound materials to achieve desired structures and properties.

Thermodynamic Modeling of Complexation and Exchange Reactions (e.g., MINTEQA2)

Thermodynamic modeling is essential for predicting the speciation and behavior of chemical elements in aqueous systems. For fluoroaluminum silicates, understanding the complexation of aluminum with fluoride and the exchange reactions with other ions is crucial for predicting their stability and reactivity in various environments.

MINTEQA2 is a geochemical equilibrium speciation model developed by the U.S. Environmental Protection Agency (EPA) that can calculate the equilibrium composition of dilute aqueous solutions. epa.govepa.govresearchgate.net It is a powerful tool for modeling a wide range of geochemical processes, including precipitation-dissolution, adsorption-desorption, and complexation reactions. numberanalytics.com MINTEQA2 has a comprehensive thermodynamic database and can be used to determine the mass distribution of species between dissolved, adsorbed, and solid phases. epa.govepa.gov

The interaction between aluminum and fluoride in aqueous solutions is a key aspect of the chemistry of fluoroaluminum silicates. Thermodynamic data show that aluminum forms strong complexes with fluoride ions, and the stability of these complexes is dependent on factors such as pH and temperature. geologyscience.ruusgs.govresearchgate.net For example, the solubility of aluminum-containing minerals like gibbsite and boehmite increases significantly in the presence of fluoride due to the formation of aluminum-fluoride complexes. geologyscience.ru

The following table presents thermodynamic data for an aluminum-fluoride complexation reaction, illustrating the type of information used in thermodynamic modeling.

| Reaction | Temperature (°C) | log K |

| Al(OH)₄⁻ + 2F⁻ ⇌ Al(OH)₂F₂⁻ + 2OH⁻ | 44.5 | 6.51 ± 0.15 |

| Al(OH)₄⁻ + 2F⁻ ⇌ Al(OH)₂F₂⁻ + 2OH⁻ | 90 | 5.06 ± 0.10 |

| Al(OH)₄⁻ + 2F⁻ ⇌ Al(OH)₂F₂⁻ + 2OH⁻ | 150 | 3.98 ± 0.10 |

| Al(OH)₄⁻ + 2F⁻ ⇌ Al(OH)₂F₂⁻ + 2OH⁻ | 200 | 3.49 ± 0.15 |

| Al(OH)₄⁻ + 2F⁻ ⇌ Al(OH)₂F₂⁻ + 2OH⁻ | 300 | 2.86 ± 0.20 |

Data from a study on aluminum-fluoride complexation. geologyscience.ru

Thermodynamic models like MINTEQA2, equipped with such data, can predict the dominant aluminum and fluoride species in natural waters and industrial process solutions, which is vital for environmental risk assessment and the design of materials for specific applications. csic.esgeologyscience.ru

Crystal Structure Prediction and Refinement

Determining the precise arrangement of atoms in a crystalline material is fundamental to understanding its properties. Crystal structure prediction and refinement are computational and experimental techniques used to elucidate these atomic-level structures.

Crystal Structure Prediction: This involves the use of computational algorithms to generate and rank plausible crystal structures based on their thermodynamic stability. esrf.fr These methods are particularly valuable for discovering new materials and for understanding the structures of complex materials like zeolites that are difficult to characterize experimentally. esrf.frstrath.ac.uk For aluminosilicate zeolites, computational databases of predicted structures have been generated, providing a vast landscape of potential new materials. acs.org

Crystal Structure Refinement: This is the process of adjusting the atomic coordinates and other structural parameters of a model to achieve the best possible fit with experimental diffraction data, typically from X-ray or neutron diffraction. arizona.edu The Rietveld method is a powerful technique for refining crystal structures from powder diffraction data. arizona.edunist.gov It involves fitting the entire calculated diffraction pattern to the entire measured pattern, allowing for the refinement of multiple phases simultaneously. arizona.edu

Rietveld refinement has been widely used to determine the crystal structures of silicate and aluminosilicate minerals. arizona.edushu.ac.uk For example, it has been used to study the low-temperature crystal structures of synthetic leucite analogues, which have a silicate framework structure. shu.ac.uk The method can provide detailed information on bond lengths, bond angles, and site occupancies, which are crucial for understanding the material's properties. arizona.edu

The following table provides an example of unit cell parameters for a synthetic aluminosilicate zeolite, ZSM-25, determined through a combination of electron and X-ray diffraction, illustrating the type of data obtained from structure determination and refinement.

| Zeolite | Crystal System | Space Group | Unit Cell Parameter (a, Å) |

| ZSM-25 | Cubic | Im-3m | ~42.3 |

Data from a study on the structure of complex zeolites. esrf.fr

These computational and analytical techniques are indispensable for characterizing the crystal structures of fluoroaluminum silicates, providing the foundational knowledge needed to understand their behavior and design new materials. esrf.frresearchgate.netnih.gov

Fundamental Mechanisms and Phenomena

Acid-Base Setting Reactions (in Glass Ionomer Cements)

The primary setting reaction of GICs is an acid-base reaction between the fluoroaluminum silicate (B1173343) glass powder and an aqueous solution of a polyalkenoic acid, such as polyacrylic acid. thefuturedentistry.commdpi.com This reaction leads to the formation of a polysalt matrix that binds the unreacted glass particles together. mdpi.com

Upon mixing the glass powder with the polyacid solution, the acidic environment initiates the breakdown of the glass surface. tandfonline.com This leads to the leaching of various ions, including calcium (or strontium), aluminum, sodium, and fluoride (B91410), into the aqueous medium. nih.govyoutube.comyoutube.com The acid attacks the glass network, resulting in the release of these cations. mdpi.com The initial phase of the reaction is characterized by the rapid release of more loosely bound ions like calcium. pocketdentistry.com

The kinetics of ion release from a conventional glass-ionomer cement have been shown to occur in two steps under neutral conditions: a rapid initial washout followed by a longer-term diffusion-based release. nih.gov Under acidic conditions, the total ion release is significantly greater. nih.gov

Table 1: Ion Release Kinetics from a Conventional Glass-Ionomer Cement in Neutral Conditions

This table illustrates the two-step mechanism of ion release, with the initial rapid washout characterized by specific half-lives and completion times.

| Ion | Step 1: Early Washout Half-Life (hours) | Step 1: Completion Time (days) | Step 2: Mechanism |

|---|---|---|---|

| Sodium | 12-18 | 3.5-6 | Diffusion-based |

| Silicon | 12-18 | 3.5-6 | Diffusion-based |

| Aluminum | 12-18 | 3.5-6 | Diffusion-based |

| Phosphorus | 12-18 | 3.5-6 | Diffusion-based |

Data sourced from studies on the release kinetics of conventional glass-ionomer cements. nih.gov

The metal cations (primarily Ca²⁺/Sr²⁺ and Al³⁺) leached from the fluoroaluminum silicate glass play a crucial role in the formation of the cement matrix by cross-linking the polyalkenoic acid chains. tandfonline.com These ions interact with the carboxylate groups on the polymer chains, forming metal carboxylate salt bridges. tandfonline.comnih.gov

The initial hardening of the cement is due to the rapid cross-linking by divalent calcium or strontium ions. tandfonline.comnih.gov The subsequent, more gradual strengthening of the cement is attributed to the slower cross-linking by trivalent aluminum ions, which form a more dominant and stable phase in the set cement. thefuturedentistry.com Spectroscopic studies, such as 27Al MAS-NMR, have clearly shown the formation of six-fold coordinate aluminum, Al(VI), which is responsible for crosslinking the carboxyl groups in the polyacid molecules. nih.govnih.gov This conversion from four-fold coordinate Al(IV) in the glass to Al(VI) in the set cement is a key indicator of the cross-linking process. nih.gov

The extent of cross-linking is a determining factor for the final properties of the cement. mdpi.com The formation of these metal carboxylates can be monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy, which shows changes in the carboxyl group peaks as the reaction progresses. tandfonline.com

Water is an essential component in the setting reaction of glass ionomer cements, constituting a significant percentage of the final set material. nih.govmdpi.com It serves multiple critical functions throughout the setting process. Initially, water acts as the reaction medium, facilitating the ionization of the polyacid and the transport of ions from the glass surface to the polymer chains. tandfonline.comyoutube.compocketdentistry.com